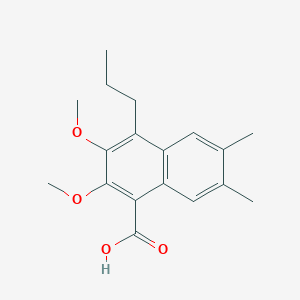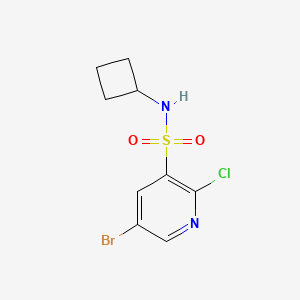
5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H10BrClN2O2S. It is primarily used in research and development, particularly in the pharmaceutical industry. This compound is known for its unique structure, which includes a bromine and chlorine atom attached to a pyridine ring, along with a cyclobutyl group and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide typically involves multiple steps. One common method includes the halogenation of pyridine derivatives, followed by the introduction of the cyclobutyl and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide include:
5-Bromo-2-chloropyridine: A simpler derivative with similar halogenation but lacking the cyclobutyl and sulfonamide groups.
5-Bromo-2-chloropyrimidine: Another halogenated pyridine derivative with a different ring structure.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A compound with similar halogenation but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide it with distinct chemical properties and potential applications. The presence of both bromine and chlorine atoms, along with the cyclobutyl and sulfonamide groups, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C9H10BrClN2O2S |
|---|---|
Molecular Weight |
325.61 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-cyclobutylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H10BrClN2O2S/c10-6-4-8(9(11)12-5-6)16(14,15)13-7-2-1-3-7/h4-5,7,13H,1-3H2 |
InChI Key |
JLAAMVKIARIWSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)C2=C(N=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
![5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15245748.png)
![4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B15245755.png)

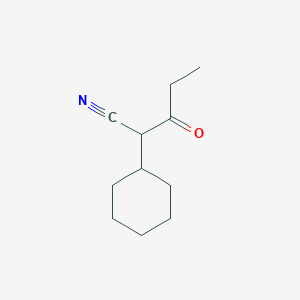
![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)

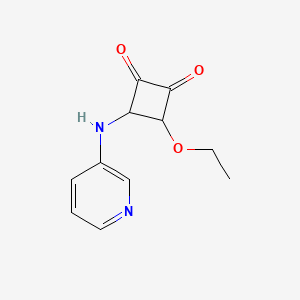
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
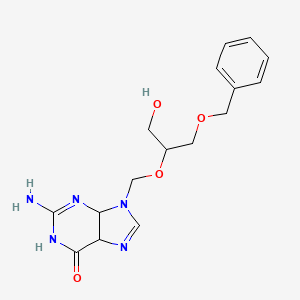
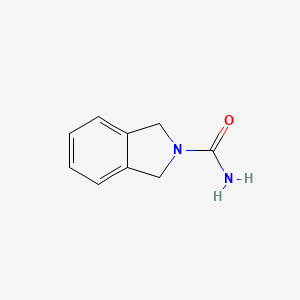
![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
![2,2-Difluoro-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B15245818.png)
